molecular formula C19H24N2O4S2 B2941867 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941900-37-4

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2941867
CAS No.: 941900-37-4
M. Wt: 408.53
InChI Key: NJWNOHIABXLVIG-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a fascinating compound within the chemical and pharmaceutical realms. Known for its complex structure, it integrates elements from the tetrahydroquinoline and benzenesulfonamide families, which can exhibit significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the assembly of its core structures through sequential reactions. Starting with a quinoline derivative, the process involves ethylation to introduce the 4-ethyl group. The benzenesulfonamide part is attached using sulfonylation reactions under controlled acidic or basic conditions.

Industrial Production Methods: For industrial-scale production, advanced methods like continuous flow synthesis may be employed to enhance yield and purity. Optimizing parameters such as temperature, pressure, and reactant concentrations are key for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions, often catalyzed by strong oxidizing agents, converting it to its respective oxides.

  • Reduction: Reduction processes may target its sulfonyl groups, using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

  • Substitution: This compound can undergo nucleophilic substitution reactions, especially at its quinoline or benzene rings, where halogens or other leaving groups are replaced.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Halogenating agents like chlorine or bromine, followed by nucleophilic agents such as amines or thiols.

Major Products Formed:

  • Oxidized derivatives, reduced derivatives, and substituted analogs, depending on the reactants and conditions applied.

Scientific Research Applications

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide boasts a wide array of applications in scientific research:

  • Chemistry: Used as a reagent or intermediate in synthetic organic chemistry for the development of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

  • Medicine: Explored for its therapeutic potential, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: Applied in the formulation of specialty chemicals, additives, and advanced materials.

Mechanism of Action

The exact mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved could range from signal transduction to metabolic regulation, dictated by the compound's structural attributes.

Comparison with Similar Compounds

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide distinguishes itself through unique structural features and reactivity:

  • Similar Compounds: Tetrahydroquinoline derivatives, other benzenesulfonamides.

  • Uniqueness: The combination of the tetrahydroquinoline core with an ethylsulfonyl group and a benzenesulfonamide moiety sets it apart, offering a distinct profile of reactivity and potential biological activity.

These details should provide a comprehensive overview of this compound, reflecting its complexity and versatility in scientific research and industrial applications. Curious to dive deeper into any of these sections?

Properties

IUPAC Name

4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNOHIABXLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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